2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide
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Description
2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C25H28N4O2 and its molecular weight is 416.525. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide (CAS Number: 1251615-46-9) belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C25H28N4O3
- Molecular Weight : 432.5 g/mol
Anticancer Activity
Recent studies have indicated that derivatives of pyrido[4,3-d]pyrimidines exhibit significant anticancer properties. Specifically, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, compounds derived from tetrahydropyrazino[1,2-a]indole analogs demonstrated potent activity against the MDA-MB-468 breast cancer cell line, surpassing the efficacy of established drugs like gefitinib .
Table 1: Summary of Anticancer Activity
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
2b | MDA-MB-468 | 2.94 | PI3Kβ inhibition |
2f | MDA-MB-468 | 2.96 | Akt T308 phosphorylation inhibition |
Gefitinib | MDA-MB-468 | 10.0 | EGFR-TK inhibition |
The biological activity of this compound has been linked to its ability to inhibit key signaling pathways involved in cancer progression. The inhibition of PI3Kβ and subsequent effects on Akt phosphorylation are critical mechanisms through which these compounds exert their anticancer effects. Flow cytometric analyses have shown that certain derivatives induce apoptosis in cancer cells, further supporting their potential as therapeutic agents .
Study 1: Cytotoxic Evaluation
A study evaluated the cytotoxicity of various pyrido[4,3-d]pyrimidine derivatives against multiple cell lines. The results showed that compounds with specific substitutions at the benzyl position exhibited enhanced selectivity and potency against tumor cells compared to normal cells. The study concluded that structural modifications significantly influence biological activity and selectivity .
Study 2: Apoptosis Induction
In another investigation, compounds similar to the target molecule were analyzed for their ability to induce apoptosis in breast cancer cells. Results indicated a marked increase in apoptotic cell death in treated groups compared to controls, suggesting that these compounds could be developed into effective anticancer therapies .
Properties
IUPAC Name |
2-[2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-17-7-9-21(10-8-17)27-24(30)16-29-19(3)26-23-11-12-28(15-22(23)25(29)31)14-20-6-4-5-18(2)13-20/h4-10,13H,11-12,14-16H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGVRFCRBAQAAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)CN(CC3)CC4=CC=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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